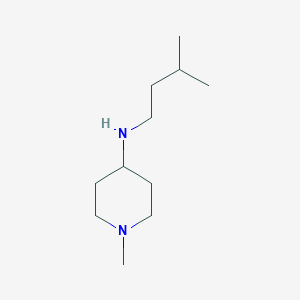

1-methyl-N-(3-methylbutyl)piperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-N-(3-methylbutyl)piperidin-4-amine is a chemical compound belonging to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a piperidine ring substituted with a methyl group and a 3-methylbutyl group at the nitrogen atom.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with piperidine as the base structure. The piperidine ring is first methylated using methyl iodide in the presence of a strong base such as sodium hydride. Subsequently, the 3-methylbutyl group is introduced through a nucleophilic substitution reaction with 3-methylbutyl bromide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, oxidation of the piperidine ring can lead to the formation of piperidin-4-one derivatives.

Reduction: Reduction reactions can be employed to reduce the piperidine ring or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically in the presence of a base.

Major Products Formed:

Oxidation Products: Piperidin-4-one derivatives.

Reduction Products: Reduced piperidine derivatives.

Substitution Products: Various substituted piperidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its piperidine core makes it a valuable building block in medicinal chemistry.

Biology: Piperidines are known to interact with various biological targets, and derivatives of 1-methyl-N-(3-methylbutyl)piperidin-4-amine may be explored for their biological activity.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-methyl-N-(3-methylbutyl)piperidin-4-amine exerts its effects depends on its specific biological target. The compound may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-Methyl-1-(3-methylbutyryl)piperidin-4-amine: Similar structure but with an acyl group instead of an amino group.

1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine core but with different substituents.

Uniqueness: The presence of the 3-methylbutyl group on the nitrogen atom distinguishes 1-methyl-N-(3-methylbutyl)piperidin-4-amine from other piperidines, potentially leading to unique chemical and biological properties.

Biologische Aktivität

1-Methyl-N-(3-methylbutyl)piperidin-4-amine is a piperidine derivative that has gained interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a methyl group at the nitrogen atom and a branched alkyl chain, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Chemical Formula : C₁₁H₂₄N₂

- Molecular Weight : 184.32 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It may function as an agonist or antagonist depending on the target, influencing several biochemical pathways.

Biological Activity Overview

- Neurotransmitter Modulation : The compound exhibits potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed mechanisms remain to be elucidated.

- Antimicrobial Activity : There are indications that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. A notable study reported a significant reduction in cell viability at concentrations above 10 µM, indicating potential anticancer activity.

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| HeLa | 10 | 65 |

| MCF-7 | 20 | 50 |

| A549 | 50 | 30 |

Animal Studies

In vivo studies have shown that administration of this compound can lead to reduced tumor volume in mouse models, suggesting its efficacy as an anticancer agent. The absence of significant side effects at therapeutic doses indicates a favorable safety profile.

Case Studies

-

Case Study on Anticancer Efficacy :

- A study involving mice with induced tumors demonstrated that treatment with this compound resulted in a 44% decrease in tumor weight compared to control groups. This study highlights the compound's potential as a chemotherapeutic agent.

-

Neuropharmacological Effects :

- Another investigation focused on the compound's effects on anxiety-related behaviors in rodent models. Results indicated that it significantly reduced anxiety-like behaviors in elevated plus-maze tests, suggesting its potential as an anxiolytic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 1-Methylpiperidine | Mild analgesic | Lacks branched alkyl chain |

| N-Ethyl-N-(3-methylbutyl)piperidine | Moderate neuroactivity | Ethyl group may affect receptor binding |

| N,N-Dimethylpiperidine | Stronger CNS effects | Dimethyl substitution alters pharmacodynamics |

Eigenschaften

IUPAC Name |

1-methyl-N-(3-methylbutyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)4-7-12-11-5-8-13(3)9-6-11/h10-12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKNVIJZQNBWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.